molecular formula C8H16O B15260595 4-Methylcycloheptan-1-ol

4-Methylcycloheptan-1-ol

Cat. No.: B15260595
M. Wt: 128.21 g/mol
InChI Key: GNOXBYBSCDZVMJ-UHFFFAOYSA-N
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Description

4-Methylcycloheptan-1-ol is an organic compound with the molecular formula C₈H₁₆O It is a cycloalkane with a hydroxyl group (-OH) attached to the first carbon of a seven-membered ring, which also contains a methyl group (-CH₃) on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methylcycloheptanone, followed by reduction. The reduction can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylcycloheptanone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-methylcycloheptanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction of this compound can lead to the formation of 4-methylcycloheptane.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), forming 4-methylcycloheptyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert atmosphere.

Major Products:

    Oxidation: 4-Methylcycloheptanone.

    Reduction: 4-Methylcycloheptane.

    Substitution: 4-Methylcycloheptyl chloride or bromide.

Scientific Research Applications

4-Methylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Methylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    1-Methylcycloheptan-1-ol: Similar structure but with the methyl group on the first carbon.

    4-Methylcyclohexanol: A six-membered ring with a similar substitution pattern.

    Cycloheptanol: A seven-membered ring without the methyl group.

Uniqueness: 4-Methylcycloheptan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

4-methylcycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXBYBSCDZVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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